N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a pyridopyrrolopyrimidine derivative characterized by a tricyclic core with substitutions at positions 1 (methyl), 7 (methyl), and 4 (oxo). The carboxamide group at position 2 is functionalized with a branched 1-methoxypropan-2-yl moiety.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-5-6-14-19-15-12(17(23)21(14)8-10)7-13(20(15)3)16(22)18-11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBWLBYTQKCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)COC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS Number: 946338-87-0) is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. The structure features a pyrido-pyrrolo-pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 946338-87-0 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic route includes the formation of the pyrido and pyrrolo moieties followed by functionalization at the carboxamide position. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic chemistry.
Anticancer Activity
Research indicates that compounds similar to N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study evaluating various pyrimidine derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and others through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In a comparative analysis with known anticancer agents like paclitaxel (PTX), certain derivatives showed IC50 values comparable to PTX, indicating their potential as effective anticancer agents. For instance, one derivative exhibited an IC50 of 27.6 µM against MDA-MB-231 cells .
Immunomodulatory Effects
The immunological profile of related compounds suggests that they may possess immunomodulatory effects. Some derivatives have been shown to act as immunosuppressants or immunostimulants depending on their structural features . This dual activity could be attributed to their ability to interact with various cellular pathways involved in immune response modulation.
The mechanism by which N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes: Similar compounds have been reported to inhibit enzymes such as adenosine kinase and receptor tyrosine kinases, which are crucial in cancer progression.
- Induction of Apoptosis: Studies suggest that these compounds can activate the caspase cascade leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at specific phases, preventing proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The target compound’s 1,7-dimethyl substitution distinguishes it from analogs with methyl groups at position 9 (e.g., N-(3-methoxypropyl)-1,9-dimethyl-4-oxo-..., ) or linear alkoxypropyl chains at position 1 (e.g., 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-..., ).
Table 1: Substituent Comparison
Physicochemical Properties
- Melting Points : The carboxylic acid precursor (4e, ) has a melting point of 243–245°C, while carboxamide derivatives (e.g., ) likely exhibit lower melting points due to reduced crystallinity from flexible amide chains.
- Lipophilicity : The branched 1-methoxypropan-2-yl group in the target compound may enhance solubility compared to analogs with aromatic amide substituents (e.g., N-(o-tolyl)-... , ).
Spectral and Structural Data
Implications of Structural Variations
- Bioactivity : The 1,7-dimethyl configuration may optimize steric compatibility with hydrophobic enzyme pockets compared to 1,9-dimethyl analogs.
- Pharmacokinetics : Branched alkoxy chains (vs. linear or aromatic groups) could improve metabolic stability and oral bioavailability.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis involves multi-step reactions, including condensation of amidines with carbonyl precursors and cyclization under controlled conditions. Key optimizations include:
- Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to introduce aryl groups .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Basic: What techniques are recommended for structural characterization of this compound?
Methodological Answer:
Combine multiple analytical methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring systems (e.g., δ 3.78 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 328.1535) .
- X-ray Crystallography : Resolve bond angles and confirm bicyclic core geometry .
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-Inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Enzyme Inhibition : Test PARP-1 inhibition via NAD⁺ depletion assays .
- Antioxidant Potential : Employ DPPH radical scavenging assays .
Advanced: How can researchers investigate the compound’s mechanism of action in PARP-1 inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten studies to assess NAD⁺ competition .
- siRNA Knockdown : Silence PARP-1 in cell lines and compare compound efficacy .
- Molecular Docking : Use AutoDock Vina to model interactions with PARP-1’s catalytic domain (PDB: 5DS3) .
- Western Blotting : Monitor PARylation levels post-treatment .
Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?
Methodological Answer:
- Orthogonal Assays : Validate results with complementary methods (e.g., ATP assays vs. live/dead staining) .
- Bioavailability Checks : Measure intracellular concentrations via LC-MS to rule out uptake issues .
- Batch Reproducibility : Synthesize multiple compound batches to exclude synthesis variability .
- Control Standardization : Use reference inhibitors (e.g., Olaparib for PARP-1) across assays .
Advanced: What in silico strategies can predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases like ChEMBL .
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity .
- Molecular Dynamics (MD) : Simulate binding stability with off-target proteins (e.g., EGFR) over 100 ns .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm enantiomer-specific Cotton effects .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .
Advanced: What methods assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 .
- Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours .
Advanced: How to profile selectivity against related kinases or receptors?
Methodological Answer:
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler®) .
- GPCR Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) .
- Counter-Screening : Test activity on structurally similar off-targets (e.g., PARP-2 vs. PARP-1) .
Advanced: What formulation strategies address poor aqueous solubility?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water mixtures for in vivo dosing .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (particle size <200 nm) .
- Salt Formation : Screen with HCl or sodium tosylate to improve crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
